4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
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Overview
Description
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol It is an aromatic amine derivative, characterized by the presence of bromine, methoxy, isopropyl, and nitro functional groups on the benzene ring
Preparation Methods
The synthesis of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline typically involves multiple steps. One common synthetic route includes the following steps :
Bromination: The addition of the bromine atom to the benzene ring.
Amination: The conversion of the nitro group to an amine group.
Methoxylation: The addition of the methoxy group to the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including :
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline can be compared with other similar compounds, such as :
4-Bromo-2-nitroaniline: Lacks the isopropyl and methoxy groups, which may affect its chemical reactivity and biological activity.
2-Bromo-5-isopropylamino-4-nitroanisole: Similar structure but with different substitution patterns, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-5-methoxy-2-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYSUFDDFZNLLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716634 |
Source
|
Record name | 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-43-0 |
Source
|
Record name | 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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